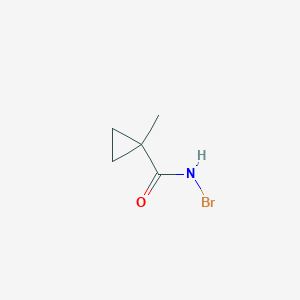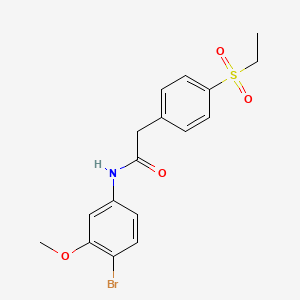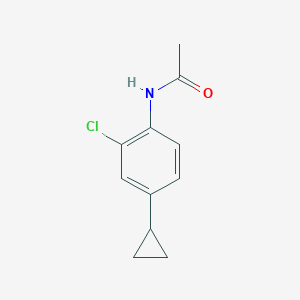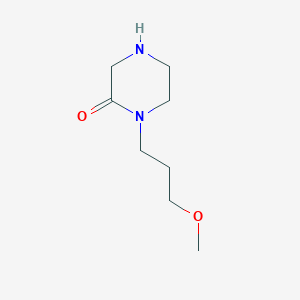![molecular formula C8H14N2O B13882055 [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13882055.png)
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol can be achieved through several synthetic routes. One common method involves the cyclization of hydrazines with α,β-alkynic aldehydes, followed by the addition of phenylselenyl chloride. This one-pot reaction enables the in situ formation of α,β-alkynic hydrazones, which undergo cyclization upon direct treatment with phenylselenyl chloride, leading to the formation of pyrazoles .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microbial biotransformations. Microbial approaches for the preparation of optically pure aromatic molecules have been described, which can be applied to the synthesis of pyrazole derivatives . These methods offer high enantio- and regio-selectivity and are more environmentally friendly compared to traditional chemical catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Pyrazole derivatives, including this compound, have shown potential as therapeutic agents for various diseases, including neurodegenerative disorders and cancer
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of [3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propanol, 2-methyl-:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring, used as a solvent and synthetic intermediate.
Uniqueness
[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methanol is unique due to its pyrazole ring structure, which imparts specific chemical and biological properties. This structure allows for diverse chemical reactivity and potential therapeutic applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-8(5-11)4-7(3)9-10/h4,6,11H,5H2,1-3H3 |
Clé InChI |
KYBCTLYLLYTBFS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1)CO)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-chloro-5-iodo-2-[[2-(1,2,4-triazol-1-yl)acetyl]amino]benzoate](/img/structure/B13881981.png)
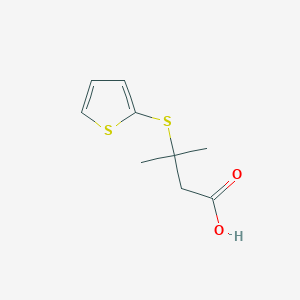
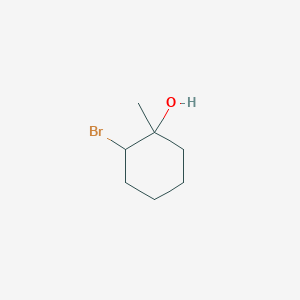
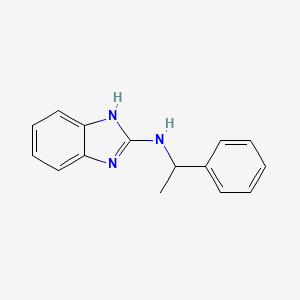
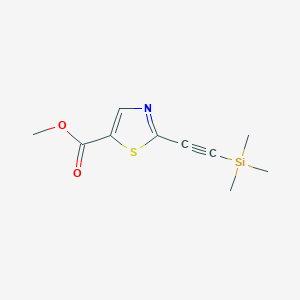

![4-[4-(2-Ethoxyethoxy)benzoyl]oxybenzoic acid](/img/structure/B13882026.png)
![3-[4-[2-(4-Chlorophenyl)ethoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13882029.png)
